N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a complex organic compound. It contains several functional groups, including a sulfamoyl group, an imidazo[2,1-b]thiazole group, and a carboxamide group. These groups could potentially give the compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazo[2,1-b]thiazole group is a heterocyclic ring system that includes nitrogen and sulfur atoms, which could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfamoyl, imidazo[2,1-b]thiazole, and carboxamide groups could potentially allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfamoyl group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications
FLT3 Inhibitors in Cancer Research
- A study explored the synthesis and structure-activity relationship of 6-phenylimidazo[2,1-b]thiazole derivatives, leading to the discovery of potent compounds against FLT3-dependent human acute myeloid leukemia cell lines. One of the compounds exhibited significant potency in both cellular and enzymatic assays, indicating potential applications in cancer research (Lin et al., 2015).
Synthesis and Chemical Properties
- Microwave-assisted synthesis techniques were used to create N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from certain ethanones and thioureas. This study highlights the chemical versatility of imidazo[2,1-b]thiazole derivatives (Kamila, Mendoza, & Biehl, 2012).
Antimicrobial Activities
- Thiazole derivatives, including those related to the N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide structure, have been extensively studied for their diverse chemical activities and biological applications, such as antimicrobial properties (Mhaske et al., 2011).
Applications in Fungicidal Research
- The synthesis and evaluation of new 6-phenylimidazo[2,1-b]thiazole derivatives for antifungal activity were investigated, showing significant efficacy against various dermatophyte strains. This suggests potential applications in developing antifungal agents (Çapan et al., 1999).
Enaminones and Biological Activity
- Enaminones, including derivatives of imidazo[2,1-b]thiazoles, have been used as building blocks in organic synthesis. These compounds exhibit several biological activities, such as antitumor, antibacterial, and anticonvulsant properties, highlighting their relevance in medicinal chemistry (Gomha & Abdel‐Aziz, 2012).
Safety And Hazards
properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-14-19(29-21-23-18(13-25(14)21)15-7-5-4-6-8-15)20(26)22-16-9-11-17(12-10-16)30(27,28)24(2)3/h4-13H,1-3H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOPFNHYZUYPBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.